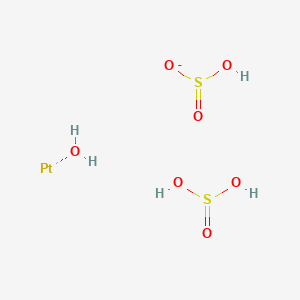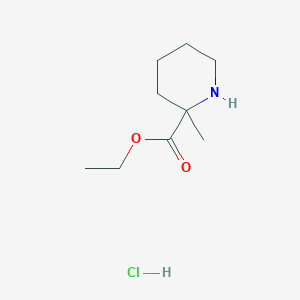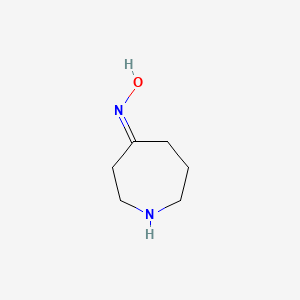![molecular formula C11H9F6NS B6354077 N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98% CAS No. 1262414-98-1](/img/structure/B6354077.png)
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide (98%) is a new and emerging synthetic compound that has been used in a variety of scientific research applications. This compound has a unique structure and properties that make it suitable for use in a variety of laboratory experiments. It is a versatile compound that can be used for a range of research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used in studies of enzyme inhibition, as well as in studies of receptor binding and drug action. It has also been used in studies of the structure and dynamics of proteins and in studies of cell signaling pathways.
Mécanisme D'action
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide exerts its effects through a variety of mechanisms, including binding to proteins, enzymes, and receptors. It has been shown to inhibit the activity of enzymes and to bind to receptors, thus modulating their activity. It has also been shown to interact with cell signaling pathways, resulting in changes in cell behavior.
Biochemical and Physiological Effects
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has been shown to have a variety of biochemical and physiological effects, depending on the concentration used and the target of the compound. At low concentrations, it can inhibit the activity of enzymes, while at higher concentrations it can bind to receptors and modulate their activity. It has also been shown to interact with cell signaling pathways, resulting in changes in cell behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a range of research applications, including biochemical and physiological studies. It is also relatively stable and has a low toxicity, making it safe to use in the laboratory. However, it is important to note that the compound is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide has a wide range of potential applications in scientific research. Future research could focus on further exploring its mechanism of action and its effects on biochemical and physiological processes. It could also be used to study the structure and dynamics of proteins and to further explore its interactions with cell signaling pathways. Additionally, its potential as an enzyme inhibitor and receptor modulator could be further explored. Finally, further research could focus on exploring its potential applications in drug design and development.
Méthodes De Synthèse
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide can be synthesized from a variety of starting materials, including 3,5-bis(trifluoromethyl)phenylthioacetamide and dimethylamine. The synthesis is typically performed in a two-step reaction, with the first step involving the reaction of the two starting materials in the presence of a base and the second step involving the addition of methyl bromide. The reaction is typically carried out in a solvent such as diethyl ether or ethanol.
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NS/c1-18-9(19)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZZOPJSIRGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)


![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)





